molecular formula C11H10FN3O4S B14976871 N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14976871
M. Wt: 299.28 g/mol
InChI Key: AATQSTCVHWGDRQ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 2-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
  • N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
  • N-(2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Uniqueness

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10FN3O4S

Molecular Weight

299.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10FN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-5-3-2-4-7(8)12/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

AATQSTCVHWGDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

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